Product packaging for (3R,4R)-3,4-dihydrophenanthrene-3,4-diol(Cat. No.:CAS No. 77123-17-2)

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

Cat. No.: B1220517
CAS No.: 77123-17-2
M. Wt: 212.24 g/mol
InChI Key: FOTICWSJABVKPW-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Polycyclic Aromatic Hydrocarbon Dihydrodiols in Scientific Inquiry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.gov They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.govasm.org While PAHs themselves can be toxic, their metabolic activation into more reactive derivatives is a major focus of scientific investigation due to the potential for carcinogenic and mutagenic effects. nih.gov

A critical step in the metabolic activation of many PAHs is the formation of dihydrodiols. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide across a double bond, followed by enzymatic hydrolysis by epoxide hydrolase to yield a vicinal diol. These dihydrodiols are key intermediates; they can be further metabolized to highly reactive diol epoxides, which can covalently bind to cellular macromolecules like DNA, a mechanism strongly linked to the initiation of cancer. researchgate.net Therefore, understanding the formation and fate of PAH dihydrodiols is fundamental to assessing the risk associated with PAH exposure.

Structural Characteristics and Isomeric Forms of Dihydrophenanthrene Diols

Phenanthrene (B1679779), a three-ringed PAH, is the simplest to possess a bay region, a structural feature of significance in PAH carcinogenicity. The metabolism of phenanthrene can lead to the formation of several dihydrodiol isomers, depending on the position of the initial epoxidation. The primary non-K-region dihydrodiols of phenanthrene are phenanthrene-1,2-dihydrodiol and phenanthrene-3,4-dihydrodiol.

The stereochemistry of these dihydrodiols is a crucial aspect of their scientific study. The enzymatic reactions that produce them are often highly stereoselective, resulting in specific enantiomers. For the 3,4-dihydrophenanthrene-3,4-diol, four stereoisomers are possible: the cis-(3S,4R) and (3R,4S) enantiomers, and the trans-(3R,4R) and (3S,4S) enantiomers. The spatial arrangement of the hydroxyl groups (cis or trans) and the absolute configuration at the chiral carbons (R or S) significantly influence the molecule's shape and how it interacts with biological systems, including enzymes that may further metabolize it. The separation and identification of these specific isomers often require sophisticated analytical techniques such as chiral high-performance liquid chromatography (HPLC) and circular dichroism spectroscopy. nih.gov

Specific Focus on (3R,4R)-3,4-Dihydrophenanthrene-3,4-diol within Contemporary Research Paradigms

A significant finding in the study of phenanthrene metabolism has been the discovery that the white-rot fungus Phanerochaete chrysosporium produces optically pure trans-(3R,4R)-3,4-dihydrophenanthrene-3,4-diol from phenanthrene. nih.gov This is a noteworthy observation because it demonstrates a high degree of stereoselectivity in the enzymatic machinery of this fungus. In contrast, other fungi, such as Syncephalastrum racemosum, produce a mixture of the (3R,4R) and (3S,4S) enantiomers. nih.gov

This specific and exclusive formation of the (3R,4R) isomer by P. chrysosporium has made it a subject of interest in the field of bioremediation. The ability of microorganisms to degrade PAHs is a promising avenue for cleaning up contaminated environments. Understanding the specific metabolic pathways and the stereochemistry of the resulting metabolites is crucial for optimizing these processes. The enzymes involved in this transformation in P. chrysosporium are thought to include monooxygenases and epoxide hydrolases, as the production of this dihydrodiol has been observed in cultures where lignin (B12514952) peroxidase activity was not detected. nih.govnih.gov

The table below summarizes the production of phenanthrene trans-3,4-dihydrodiol enantiomers by different fungal species, highlighting the unique stereoselectivity of Phanerochaete chrysosporium.

Fungal SpeciesPhenanthrene trans-3,4-dihydrodiol Enantiomeric Composition
Phanerochaete chrysosporiumOptically pure (3R,4R)
Syncephalastrum racemosum68:32 mixture of (3R,4R) and (3S,4S)

Data sourced from a study on the enantiomeric composition of trans-dihydrodiols produced from phenanthrene by fungi. nih.gov

Further research into the specific properties and biological activity (or lack thereof) of this compound is ongoing. The comparison of its activity to its other stereoisomers is essential for a complete understanding of the structure-activity relationships of phenanthrene metabolites.

The following table outlines the key characteristics of the isomeric forms of phenanthrene-3,4-diol (B1199322).

Isomer NameStereochemistry
This compoundtrans
(3S,4S)-3,4-dihydrophenanthrene-3,4-dioltrans
(3S,4R)-3,4-dihydrophenanthrene-3,4-diolcis
(3R,4S)-3,4-dihydrophenanthrene-3,4-diolcis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B1220517 (3R,4R)-3,4-dihydrophenanthrene-3,4-diol CAS No. 77123-17-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77123-17-2

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14+/m1/s1

InChI Key

FOTICWSJABVKPW-OCCSQVGLSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Other CAS No.

77123-17-2

Origin of Product

United States

Stereochemical Aspects and Configurational Analysis of Dihydrophenanthrene Diols

Absolute Configuration Determination Methodologies

The precise arrangement of atoms in space, or absolute configuration, of dihydrophenanthrene diols is a critical aspect of their chemical identity. Various sophisticated analytical techniques are utilized to unambiguously assign the stereochemistry of these chiral molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Stereochemical Assignment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules like dihydrophenanthrene diols. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.

In the context of phenanthrene (B1679779) derivatives, CD spectral analysis has been successfully employed to determine the enantiomeric composition of related compounds, such as benzo[c]phenanthrene trans-3,4-dihydrodiol. nih.gov By comparing the experimental CD spectrum of an unknown sample to that of a reference standard with a known absolute configuration, the stereochemistry can be confidently assigned. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer, allowing for its unambiguous identification.

Advanced NMR Spectroscopic Analysis for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Advanced NMR techniques are indispensable for differentiating between stereoisomers of dihydrophenanthrene diols. While standard ¹H and ¹³C NMR can confirm the connectivity of atoms, more specialized methods are required to probe the stereochemical details.

One common strategy involves the derivatization of the diol with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. These diastereomers exhibit distinct NMR spectra, with discernible differences in the chemical shifts of specific protons. By analyzing these differences (the "Mosher method"), the absolute configuration of the original diol can be determined. researchgate.netresearchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the relative stereochemistry of the hydroxyl groups. NOE experiments measure the through-space interactions between protons, providing information about their proximity. For cyclic systems or conformationally restricted molecules, this can help to distinguish between syn and anti diastereomers. wordpress.com

Recent advancements have also focused on the use of chiral derivatizing agents that induce significant chemical shift differences in the ¹⁹F NMR spectra of the resulting diastereomers, offering a sensitive method for stereoisomer differentiation. nih.gov Computational methods are also increasingly used in conjunction with NMR data to predict and confirm the stereochemistry-dependent conformations and chemical shifts. iastate.edu

TechniquePrincipleApplication to Dihydrophenanthrene Diols
Circular Dichroism (CD) Differential absorption of circularly polarized light.Determination of absolute configuration by comparing spectra to known standards.
NMR with Chiral Auxiliaries Formation of diastereomers with distinct NMR spectra.Assignment of absolute configuration by analyzing chemical shift differences.
NOE Spectroscopy Measurement of through-space proton interactions.Determination of relative stereochemistry (syn vs. anti).
¹⁹F NMR with Chiral Agents Creation of diastereomers with distinct ¹⁹F chemical shifts.Sensitive differentiation of stereoisomers.

Enantiomeric Purity and Enantiomeric Excess Quantification

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for any chiral compound. It quantifies the predominance of one enantiomer over the other in a mixture. Several analytical methods are available for the accurate determination of the enantiomeric excess of dihydrophenanthrene diols.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. By employing a chiral stationary phase, the two enantiomers of a dihydrophenanthrene diol will have different retention times, allowing for their separation and quantification. The relative areas of the two peaks in the chromatogram directly correspond to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.

In addition to chromatographic methods, spectroscopic techniques can also be adapted for ee determination. As mentioned previously, NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to quantify the amounts of each enantiomer present in a sample. nih.gov High-throughput assays based on fluorescence have also been developed for the rapid determination of enantiomeric excess in diols. nih.govbath.ac.ukresearchgate.net These methods often involve the formation of diastereomeric complexes that exhibit different fluorescent properties.

Regio- and Stereospecificity in Dihydrodiol Formation

The formation of dihydrophenanthrene diols, particularly through biological oxidation, often proceeds with high regio- and stereospecificity. This means that the reaction occurs at a specific position on the phenanthrene ring system and produces a specific stereoisomer.

A notable example is the oxidation of 9,10-dihydrophenanthrene by naphthalene (B1677914) dioxygenase, an enzyme found in certain bacteria. This enzymatic reaction has been shown to produce (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene with an enantiomeric excess of greater than 95%. nih.govnih.gov This high degree of stereospecificity is a hallmark of enzyme-catalyzed reactions and is a result of the specific binding of the substrate within the enzyme's active site. The enzyme directs the oxidation to a particular face of the molecule, leading to the formation of a single predominant enantiomer.

The regioselectivity of the reaction is also noteworthy. In the case of 9,10-dihydrophenanthrene, the dioxygenase specifically attacks the 3 and 4 positions, leaving other parts of the molecule untouched. nih.govnih.gov This precise control over the reaction outcome is a significant advantage of biocatalytic methods for the synthesis of chiral dihydrodiols.

The formation of vicinal diols from alkenes can also be achieved through chemical synthesis with controlled stereochemistry. For instance, syn-dihydroxylation can be accomplished using reagents like osmium tetroxide or potassium permanganate, which add the two hydroxyl groups to the same face of the double bond. chemistrysteps.comyoutube.comyoutube.com Conversely, anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening. chemistrysteps.com

ReactionReagent/EnzymeStereochemical OutcomeRegiochemical Outcome
Biotransformation Naphthalene DioxygenaseHigh stereospecificity (>95% ee for (+)-cis-(3S,4R)-isomer)Specific to the 3,4-positions
Syn-dihydroxylation Osmium TetroxideSyn-additionAcross the double bond
Anti-dihydroxylation Peroxy acid followed by H₃O⁺Anti-additionAcross the double bond

Chemical and Chemoenzymatic Synthesis of Dihydrophenanthrene Diols

Development of Stereoselective Synthetic Pathways

The controlled introduction of two adjacent stereocenters on the phenanthrene (B1679779) core represents a significant challenge in synthetic organic chemistry. Various methodologies have been explored to achieve high stereoselectivity, primarily focusing on asymmetric dihydroxylation and the use of chiral auxiliaries.

Asymmetric Dihydroxylation Strategies

Asymmetric dihydroxylation has emerged as a powerful tool for the enantioselective synthesis of chiral diols from prochiral alkenes. The most prominent of these methods is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgorgsyn.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the hydroxylation to a specific face of the double bond. wikipedia.orgorgsyn.org

The Sharpless asymmetric dihydroxylation employs a pre-packaged mixture of reagents, known as AD-mix. wikipedia.org There are two commercially available formulations: AD-mix-α, which contains the ligand (DHQ)₂PHAL, and AD-mix-β, which contains the pseudoenantiomeric ligand (DHQD)₂PHAL. wikipedia.org The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is produced. wikipedia.org For the synthesis of (3R,4R)-3,4-dihydrophenanthrene-3,4-diol, the appropriate AD-mix would be selected based on the specific facial selectivity required for the phenanthrene 3,4-double bond.

The catalytic cycle of the Sharpless dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral ligand. organic-chemistry.org This chiral complex then undergoes a [3+2] cycloaddition with the alkene, leading to a cyclic osmate ester intermediate. organic-chemistry.org Subsequent hydrolysis releases the desired diol and a reduced osmium species, which is then re-oxidized by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), to regenerate the active osmium tetroxide catalyst. wikipedia.orgorganic-chemistry.org

The enantioselectivity of the Sharpless asymmetric dihydroxylation is influenced by several factors, including the structure of the alkene substrate, the choice of the chiral ligand, and the reaction conditions. While specific data for the dihydroxylation of phenanthrene itself to yield the 3,4-diol is not extensively detailed in readily available literature, studies on analogous substrates demonstrate the high efficiency and enantioselectivity of this method. For instance, the dihydroxylation of various alkenes using AD-mix reagents consistently yields diols with high enantiomeric excess (ee), often exceeding 90%. nih.gov

SubstrateAD-mixYield (%)ee (%)Reference
Ethyl crotonateAD-mix-β96>95Ley et al.
p-Phenylbenzyl crotonateAD-mix-β-87Not specified
Various alkenesAD-mix-α/βHighHigh nih.gov

Chiral Auxiliary-Based Synthetic Routes

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a chiral auxiliary could be appended to a phenanthrene precursor. This would create a chiral environment, influencing the facial selectivity of a subsequent dihydroxylation reaction.

For example, a phenanthrene derivative bearing a chiral auxiliary could be subjected to a standard dihydroxylation agent like osmium tetroxide. The steric bulk and electronic properties of the auxiliary would block one face of the 3,4-double bond, forcing the reagent to attack from the opposite, less hindered face. This would result in the formation of one diastereomer of the diol in excess. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched this compound.

While the application of this specific strategy to the synthesis of this compound is not widely documented in the literature, the general principle is a cornerstone of asymmetric synthesis and provides a viable, albeit potentially lengthy, pathway to the target molecule. The effectiveness of this approach would depend on the choice of the chiral auxiliary and its ability to exert strong stereocontrol over the dihydroxylation step.

Chemoenzymatic Approaches for Enantiopure Dihydrodiols

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to perform specific transformations, offering a green and efficient alternative to purely chemical syntheses. The production of this compound has been notably achieved through the metabolism of phenanthrene by certain microorganisms.

The white-rot fungus Phanerochaete chrysosporium has been extensively studied for its ability to degrade a variety of PAHs, including phenanthrene. nih.govnih.gov In non-ligninolytic cultures, this fungus metabolizes phenanthrene to several products, including phenanthrene trans-3,4-dihydrodiol. nih.govnih.gov Importantly, the phenanthrene trans-3,4-dihydrodiol produced by P. chrysosporium has been identified as the optically pure (3R,4R)-enantiomer.

The enzymatic pathway for this transformation involves a two-step process. Initially, a cytochrome P450 monooxygenase epoxidizes the 3,4-double bond of phenanthrene to form phenanthrene 3,4-oxide. Subsequently, an epoxide hydrolase catalyzes the trans-selective ring-opening of the epoxide with a water molecule, yielding the this compound.

The yield of the diol can be influenced by the culture conditions, such as the growth medium and the presence of inducers. While precise yields can vary, studies have shown that significant conversion of phenanthrene to its diol metabolites can be achieved.

MicroorganismKey EnzymesProductEnantiomeric PurityReference
Phanerochaete chrysosporiumCytochrome P450 monooxygenase, Epoxide hydrolaseThis compoundOptically pure nih.gov

Precursor Chemical Transformations to Dihydrophenanthrene Diols

The synthesis of dihydrophenanthrene diols is intrinsically linked to the availability of suitable phenanthrene precursors. Several classical and modern synthetic methods can be employed to construct the phenanthrene skeleton, which can then be subjected to dihydroxylation.

One of the most established methods for synthesizing phenanthrene and its derivatives is the Haworth synthesis . csjmu.ac.inquimicaorganica.org This multi-step sequence typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org The resulting keto-acid undergoes a series of transformations including a Clemmensen reduction, an intramolecular Friedel-Crafts cyclization to form a new six-membered ring, and a final aromatization step, often using selenium or palladium on carbon, to yield the phenanthrene core. csjmu.ac.incopbela.org By using substituted naphthalenes or succinic anhydrides, this method can be adapted to produce a variety of phenanthrene derivatives that could serve as precursors to this compound.

Another approach to access the diol is through the reduction of phenanthrene-3,4-dione . This dione (B5365651) can be synthesized from phenanthrene itself through oxidation. The subsequent stereoselective reduction of the two ketone functionalities would yield the desired diol. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome of this transformation.

More contemporary methods for phenanthrene synthesis include palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, and cycloaddition strategies. nih.govquimicaorganica.org These methods offer greater flexibility and efficiency in constructing the phenanthrene framework from simpler starting materials. For instance, a palladium-catalyzed intramolecular Heck reaction of a suitably substituted biphenyl (B1667301) derivative can lead to the formation of a dihydrophenanthrene, which can then be further functionalized.

Precursor Synthesis MethodKey StepsPotential for (3R,4R)-diol SynthesisReference
Haworth Synthesis Friedel-Crafts acylation, Clemmensen reduction, Intramolecular cyclization, AromatizationProvides the core phenanthrene structure for subsequent dihydroxylation. csjmu.ac.inquimicaorganica.org
Reduction of Phenanthrene-3,4-dione Oxidation of phenanthrene, Stereoselective reduction of the dioneDirect route to the diol, with stereochemistry controlled by the reduction step.
Palladium-catalyzed reactions Cross-coupling (e.g., Suzuki, Heck), CycloadditionsModern and flexible approach to the phenanthrene skeleton. nih.govquimicaorganica.org

Enzymatic Formation and Biotransformation Pathways of Phenanthrene Dihydrodiols

Microbial Biocatalysis in Phenanthrene (B1679779) Oxidation

The oxidation of phenanthrene is a key biocatalytic process initiated by microorganisms to utilize it as a source of carbon and energy. nih.gov The primary mechanism involves oxygenase enzymes, which incorporate molecular oxygen into the phenanthrene structure. mdpi.com This initial attack can follow two distinct stereochemical paths, leading to either cis- or trans-dihydrodiols, which fundamentally dictates the subsequent metabolic route.

In aerobic bacteria, the degradation of phenanthrene is typically initiated by a multi-component enzyme system known as a ring-hydroxylating dioxygenase (RHD). nih.govnih.gov These enzymes catalyze the stereospecific incorporation of both atoms of a molecular oxygen molecule into the aromatic ring, producing a cis-dihydrodiol. nih.gov For phenanthrene, this attack predominantly occurs at the C-3 and C-4 positions. mdpi.com

The RHD system generally consists of three components: a reductase, a ferredoxin, and a terminal oxygenase. nih.govnih.gov The terminal oxygenase, which contains a Rieske-type [2Fe-2S] iron-sulfur center and a mononuclear non-heme iron active site, is responsible for the catalytic activity. nih.govnih.gov In various bacterial genera such as Mycobacterium, Pseudomonas, and Sphingomonas, dioxygenases attack phenanthrene to form (+)-cis-(3S,4R)-dihydroxy-3,4-dihydrophenanthrene. mdpi.comnih.gov This cis-dihydrodiol is a key intermediate that is subsequently dehydrogenated to form 3,4-dihydroxyphenanthrene, which then undergoes ring cleavage, often leading to the phthalic acid pathway. mdpi.com

In contrast to bacteria, fungi and other eukaryotes employ a different enzymatic strategy for phenanthrene oxidation that results in trans-dihydrodiols. ethz.chethz.ch This pathway is initiated by a cytochrome P450 monooxygenase, which incorporates a single atom of molecular oxygen to form a highly reactive arene oxide (epoxide) intermediate. nih.govtudelft.nl

This epoxide is then hydrated by the enzyme epoxide hydrolase, which catalyzes the addition of a water molecule, leading to the formation of a trans-dihydrodiol. ethz.chnih.gov The white-rot fungus Phanerochaete chrysosporium, for example, metabolizes phenanthrene to produce phenanthrene trans-3,4-dihydrodiol and phenanthrene trans-9,10-dihydrodiol. nih.govasm.org Crucially, studies have shown that the trans-3,4-dihydrodiol produced by P. chrysosporium is the optically pure (3R,4R) enantiomer, which is the specific focus compound. nih.gov This stereoselective formation highlights the precision of the fungal enzymatic machinery. nih.gov These trans-dihydrodiols can be further metabolized into conjugates, such as glucopyranosides, which are considered detoxification products. ethz.chnih.gov

Characterization of Key Enzymes in Dihydrodiol Metabolism

The enzymes responsible for the formation and subsequent transformation of phenanthrene dihydrodiols have been the subject of extensive biochemical study. Characterizing these enzymes, including their purification, properties, substrate range, and catalytic action, is essential for understanding the complete metabolic pathways and assessing their potential for bioremediation applications.

Following the formation of a cis-dihydrodiol by bacteria, the next step is its oxidation to a catechol, a reaction catalyzed by a dihydrodiol dehydrogenase (DD). nih.govnih.gov An NAD+-dependent dihydrodiol dehydrogenase from the PAH-degrading Sphingomonas sp. strain CHY-1 has been purified and extensively characterized. nih.govnih.gov The enzyme was cloned, overexpressed as a His-tagged protein, and purified as a homotetramer with an apparent molecular weight of 110,000 Da. nih.govnih.gov

This enzyme exhibits broad substrate specificity, oxidizing the cis-dihydrodiols derived from biphenyl (B1667301) and at least eight different polycyclic aromatic hydrocarbons, including those from phenanthrene, chrysene, and benzo[a]pyrene. nih.govnih.gov Kinetic analyses revealed that the enzyme is highly efficient, with Km values for various dihydrodiols in the low micromolar range (1.4 to 7.1 μM). nih.govresearchgate.net The enzyme's catalytic activity is significantly higher at alkaline pH, showing a 13-fold increase at pH 9.5 compared to neutral pH. nih.govnih.gov The reaction mechanism is proposed to be an ordered Bi Bi type, with inhibition observed by NADH and the product, 3,4-dihydroxyphenanthrene. nih.govresearchgate.net This inhibition suggests a regulatory mechanism to prevent the accumulation of potentially toxic catechol intermediates within the cell. nih.gov

Table 1: Biochemical Properties of Dihydrodiol Dehydrogenase from Sphingomonas sp. CHY-1

Property Value / Description Source
Structure Homotetramer nih.govnih.gov
Apparent Mr 110,000 Da nih.govnih.gov
Optimal pH Activity is 13-fold higher at pH 9.5 than at pH 7.0 nih.gov
Co-substrate NAD+ nih.gov
Km for NAD+ 160 μM nih.govnih.gov
Km for Dihydrodiols 1.4 - 7.1 μM nih.govnih.gov
Inhibitors NADH, 3,4-dihydroxyphenanthrene nih.gov

| Reaction Mechanism | Ordered Bi Bi | nih.gov |

The substrate range of the initial oxygenase enzymes is a primary determinant of a microorganism's ability to degrade different PAHs. Bacterial ring-hydroxylating dioxygenases (RHDs) show significant diversity in their substrate specificity. nih.gov For instance, the dioxygenase from Sphingomonas sp. strain CHY-1 is notable for its uniquely broad substrate specificity, capable of oxidizing PAHs composed of two to five aromatic rings. nih.gov In contrast, many other bacterial RHDs are limited to smaller two- and three-ring PAHs. nih.gov The catalytic pocket of the CHY-1 dioxygenase is the largest characterized so far, which is believed to be the primary reason for its broad substrate range. nih.gov

The catalytic mechanism of RHDs is complex, involving electron transfer from NADH through the reductase and ferredoxin components to the terminal oxygenase. nih.gov At the active site, a non-heme ferrous ion activates molecular oxygen for the subsequent attack on the aromatic substrate. nih.gov The active-site iron is coordinated by specific amino acid residues, typically two histidines and one aspartate. nih.gov In fungi, flavoprotein monooxygenases (FPMOs) and cytochrome P450 monooxygenases are key players. An FPMO from Phanerodontia chrysosporium was shown to catalyze the oxidative decarboxylation of phenanthrene metabolites like 1-hydroxy-2-naphthoate. asm.orgasm.org

Genetic Basis of Enzymatic Degradation Pathways

The enzymatic capabilities of microorganisms to degrade phenanthrene are encoded by specific genes, which are often organized into clusters or operons. nih.gov Understanding this genetic basis is crucial for tracking degrading populations in the environment and for engineering more efficient bioremediation systems.

In many bacteria, the genes for PAH degradation are located on plasmids, although chromosomal locations are also common. A well-studied example is the phn gene cluster from Burkholderia sp. strain RP007. nih.govresearchgate.net This locus contains genes encoding the α and β subunits of the initial ring-hydroxylating dioxygenase (phnAc and phnAd), a dihydrodiol dehydrogenase (PhnB), and an extradiol dioxygenase (PhnC), among others. nih.govresearchgate.net Interestingly, the phn genes are evolutionarily divergent from the more commonly studied nah-like genes found in many Pseudomonas species, indicating distinct evolutionary origins for PAH degradation pathways. nih.gov

Other organisms possess homologous but different gene clusters. Mycobacterium sp. TJFP1 carries functional gene clusters such as phd and nid that are responsible for its phenanthrene degradation ability via the phthalic acid pathway. mdpi.com In Acidovorax strains, a phn gene cluster has also been identified and linked to phenanthrene degradation. nih.gov The expression of these catabolic genes is often tightly regulated. In the RP007 strain, two putative regulatory genes, phnR and phnS, are located upstream of the catabolic genes. nih.govresearchgate.net PhnS appears to be a LysR-type transcriptional activator, while PhnR is likely a σ54-dependent regulator, suggesting a coordinated expression of the entire gene cluster in the presence of PAHs. nih.govresearchgate.net

Table 2: Key Genes in Bacterial Phenanthrene Degradation

Gene(s) Encoded Enzyme/Protein Function Organism Example Source
phnAc, phnAd Dioxygenase α and β subunits Initial oxidation of phenanthrene Burkholderia sp. RP007 nih.govresearchgate.net
nidA, nidB Dioxygenase subunits Primary oxidation at C-3/C-4 of phenanthrene Mycobacterium sp. TJFP1 mdpi.com
phnA1f, phnA2f Dioxygenase α and β subunits Initial attack on PAHs Sphingomonas sp. LH128 nih.gov
phnB / bphB Dihydrodiol Dehydrogenase Oxidation of cis-dihydrodiol to catechol Burkholderia sp. RP007, Sphingomonas sp. CHY-1 nih.govnih.gov
phnC Extradiol Dioxygenase Aromatic ring cleavage Burkholderia sp. RP007 nih.gov

| phnR, phnS | Regulatory Proteins | Transcriptional regulation of catabolic genes | Burkholderia sp. RP007 | nih.govresearchgate.net |

Identification and Characterization of Catabolic Genes

The genetic basis for phenanthrene degradation has been elucidated in several bacterial strains, revealing a diversity of catabolic genes, often organized in operons or clusters. These gene clusters typically encode the multi-component enzyme systems responsible for the initial oxidation of the phenanthrene molecule and subsequent downstream processing of the resulting intermediates.

Key to the initial attack on the phenanthrene ring are the ring-hydroxylating dioxygenases (RHDs). These are typically multi-component enzymes consisting of a terminal dioxygenase with large (α) and small (β) subunits, an electron-transferring ferredoxin, and a ferredoxin reductase. The genes encoding these components are often found clustered together.

In Nocardioides sp. strain KP7, a gene cluster designated phd is responsible for the degradation of phenanthrene to o-phthalate. Within this cluster, the genes phdA, phdB, phdC, and phdD encode the α and β subunits of the terminal dioxygenase, a ferredoxin, and a ferredoxin reductase, respectively. Notably, the ferredoxin component encoded by phdC is of the [3Fe-4S] or [4Fe-4S] type, which distinguishes it from the more common [2Fe-2S] type found in many other RHD systems. Heterologous expression studies in Escherichia coli have demonstrated that all four genes (phdABCD) are essential for efficient phenanthrene dioxygenase activity nih.gov.

Pseudomonas species are well-studied for their PAH-degrading capabilities. In Pseudomonas fluorescens AH-40, the catabolic genes nahAc and C23O have been identified as key markers for phenanthrene degradation nih.gov. The nahAc gene encodes the α-subunit of naphthalene (B1677914) dioxygenase, an enzyme also capable of oxidizing phenanthrene. The C23O gene encodes catechol 2,3-dioxygenase, an enzyme involved in the subsequent cleavage of the aromatic ring.

In Acidovorax sp. strain NA3, isolated from a PAH-contaminated soil, a phn gene cluster was identified. This cluster shows similarity to one found in Alcaligenes faecalis and is primarily associated with the degradation of three-ring PAHs like phenanthrene nih.gov.

Sphingobium sp. strain PHE-1, a copper-tolerant phenanthrene-degrading bacterium, possesses the ahdA1b-1 gene, which encodes a polycyclic aromatic hydrocarbon ring-hydroxylating dioxygenase (PAH-RHDα), and the xylE gene, encoding catechol-2,3-dioxygenase (C23O) daneshyari.com. The PAH-RHD gene cluster in this strain shares high identity with that of Sphingomonas sp. P2.

The table below summarizes some of the key catabolic genes involved in the initial stages of phenanthrene degradation in different bacterial strains.

Bacterial StrainGene(s)Encoded Protein/EnzymeFunction in Phenanthrene Degradation
Nocardioides sp. KP7phdA, phdB, phdC, phdDPhenanthrene Dioxygenase SystemInitial dioxygenation of phenanthrene
Pseudomonas fluorescens AH-40nahAcNaphthalene Dioxygenase (α-subunit)Initial dioxygenation of phenanthrene
C23OCatechol 2,3-dioxygenaseAromatic ring cleavage of catechol intermediate
Acidovorax sp. NA3phn gene clusterPhenanthrene degradation enzymesCatabolism of phenanthrene
Sphingobium sp. PHE-1ahdA1b-1PAH Ring-Hydroxylating Dioxygenase (α-subunit)Initial dioxygenation of phenanthrene
xylECatechol 2,3-dioxygenaseAromatic ring cleavage of catechol intermediate

Gene Expression Analysis in Response to Substrate Availability

The expression of catabolic genes involved in phenanthrene degradation is often tightly regulated and is typically induced in the presence of the substrate or related compounds. This substrate-inducible expression ensures that the metabolic machinery for degradation is synthesized only when needed, conserving cellular resources. Various molecular techniques, including reverse transcription-PCR (RT-PCR) and quantitative PCR (qPCR), have been employed to study the expression of these genes.

In Pseudomonas fluorescens AH-40, the copy numbers of the nahAc and C23O genes were observed to increase during the degradation of phenanthrene over a 15-day period nih.gov. This increase in gene copy number, as quantified by qPCR, indicates that the presence of phenanthrene stimulates the proliferation of bacteria carrying these catabolic genes, and potentially the induction of gene expression leading to an increase in the corresponding enzymes.

Studies with Acidovorax sp. strain NA3 have shown that the expression of the phn genes is most strongly induced by phenanthrene. While naphthalene also induced expression to a lesser extent, other PAHs and their metabolites had negligible effects on the transcript levels of these genes nih.gov. This suggests a degree of substrate specificity in the regulatory system controlling the expression of the phenanthrene degradation pathway in this organism.

In the copper-tolerant strain Sphingobium sp. PHE-1, the transcription of both the ahdA1b-1 (PAH-RHDα) and xylE (C23O) genes was induced by phenanthrene. Interestingly, the presence of Cu(II) was found to simultaneously promote the expression of these genes, suggesting a potential co-regulatory mechanism or a stress response that enhances the degradative capacity of the bacterium in a co-contaminated environment daneshyari.com.

The table below provides a summary of the observed gene expression patterns in response to substrate availability in different phenanthrene-degrading bacteria.

Bacterial StrainGene(s) StudiedMethod of AnalysisSubstrate(s)Key Findings
Pseudomonas fluorescens AH-40nahAc, C23OQuantitative PCR (qPCR)PhenanthreneIncrease in gene copy numbers during phenanthrene degradation.
Acidovorax sp. NA3phn gene clusterNot specifiedPhenanthrene, Naphthalene, other PAHsStrongest induction of gene expression by phenanthrene; lesser induction by naphthalene.
Sphingobium sp. PHE-1ahdA1b-1, xylENot specifiedPhenanthrene, Copper (II)Induced transcription by phenanthrene; expression promoted by the presence of Cu(II).
Stenotrophomonas indicatrix CPHE1bphC, phdGReverse Transcription-PCR (RT-PCR)PhenanthreneExpression of bphC (biphenyl-2,3-diol 1,2-dioxygenase) and phdG (aldolase hydratase) was induced in the presence of phenanthrene.

Mechanistic Studies of Enzymatic Transformations and Reaction Kinetics

Elucidation of Dioxygenase Reaction Mechanisms

In eukaryotic organisms, the formation of trans-dihydrodiols from PAHs is a multi-step process that differs significantly from the direct dioxygenation observed in bacteria which produces cis-dihydrodiols. The generation of (3R,4R)-3,4-dihydrophenanthrene-3,4-diol is initiated not by a dioxygenase, but by a cytochrome P450 (CYP) monooxygenase. nih.gov These heme-containing enzymes catalyze the epoxidation of the phenanthrene (B1679779) 3,4-double bond to form phenanthrene 3,4-oxide, an arene oxide intermediate. nih.gov

This initial reaction incorporates a single atom of molecular oxygen into the phenanthrene substrate. The second step involves the enzyme epoxide hydrolase (EPHX1), which catalyzes the stereospecific hydrolysis of the epoxide ring. nih.gov This enzymatic hydration proceeds via a backside attack on one of the epoxide's carbon atoms, leading to the formation of a trans-diol. The specific production of the (3R,4R) enantiomer is a direct consequence of the regio- and stereoselectivity of the particular CYP isozyme and the subsequent enantioselective action of epoxide hydrolase. uws.ac.uk This pathway is a critical activation step, as the resulting dihydrodiol is a precursor to highly reactive diol epoxides. nih.gov

In contrast, bacterial degradation pathways utilize multicomponent, non-heme iron dioxygenases that directly add both atoms of molecular oxygen across a double bond to form a cis-dihydrodiol, such as (+)-cis-(3S,4R)-3,4-dihydrophenanthrene-3,4-diol. wikipedia.orgresearchgate.net

Mechanistic Interrogations of Dihydrodiol Dehydrogenase Activity

Once formed, this compound can be further metabolized by NAD(P)+-dependent dihydrodiol dehydrogenases (DDs). These enzymes belong to the aldo-keto reductase (AKR) superfamily. nih.gov The enzymatic reaction involves the oxidation of the dihydrodiol to its corresponding catechol, phenanthrene-3,4-diol (B1199322) (also known as 3,4-dihydroxyphenanthrene). wikipedia.orgnih.gov

The resulting phenanthrene-3,4-diol is often unstable and can undergo auto-oxidation. nih.gov This process involves a two-step, one-electron oxidation, first forming an o-semiquinone radical and then the corresponding highly reactive electrophilic o-quinone (phenanthrene-3,4-dione). nih.gov This auto-oxidation cascade generates reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide, contributing to cellular oxidative stress. nih.gov The generated o-quinones are Michael acceptors that can react with cellular nucleophiles, including DNA, which represents an alternative pathway of PAH activation and toxicity. nih.gov

Stereochemical Control in Enzymatic Pathways

The stereochemistry of PAH metabolites is a critical determinant of their biological activity. The formation of this compound is under strict stereochemical control by the enzymes of the metabolic pathway. uws.ac.uk

Epoxidation: The initial attack on the phenanthrene molecule by a specific cytochrome P450 isozyme is both regiospecific (targeting the 3,4-bond) and stereospecific, leading to the formation of a specific enantiomer of phenanthrene 3,4-oxide.

Hydrolysis: The subsequent hydrolysis of this arene oxide by microsomal epoxide hydrolase (EPHX1) is also highly stereoselective. nih.gov The enzyme facilitates a water molecule's attack on the epoxide in a way that dictates the absolute configuration of the resulting hydroxyl groups in the trans orientation. The combination of these two enzymatic steps results in the production of a specific enantiomer, in this case, the (3R,4R)-diol.

The conformation of the resulting dihydrodiol is also crucial for subsequent metabolic steps. For instance, studies on cyclopenta[a]phenanthrene derivatives suggest that a pseudo-diequatorial conformation in the dihydrodiol is essential for its further activation to a diol-epoxide, and that dihydrodiols locked in a pseudo-diaxial conformation are not efficiently metabolized. uws.ac.uk This highlights how stereochemical factors governed by enzymes directly influence the ultimate biological outcome of PAH metabolism.

Kinetic Parameters of Dihydrodiol-Transforming Enzymes

The efficiency with which enzymes metabolize dihydrodiols can be quantified by their steady-state kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of an enzyme for a particular substrate.

Table 1: Comparative Steady-State Kinetic Parameters for the Oxidation of various PAH trans-Dihydrodiols by Rat AKR1C9

Substrate (Racemic) Km (µM) kcat (min-1) kcat/Km (min-1 mM-1)
Benzo[a]pyrene-7,8-dihydrodiol 140 0.2 14
Benzo[c]phenanthrene-3,4-dihydrodiol 180 7 39
Benzo[g]chrysene-11,12-dihydrodiol 12 18 1520

Data sourced from a study on rat liver dihydrodiol dehydrogenase (AKR1C9) with reactions run at 37 °C and pH 7.0 with NADP+ as the cofactor. nih.gov

Advanced Analytical Methodologies for Dihydrophenanthrene Diol Research

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of phenanthrene (B1679779) metabolites from biological and environmental samples. nih.govresearchgate.net Its high resolution and sensitivity allow for the effective separation of dihydrodiol isomers and the assessment of their purity.

Detailed Research Findings: In the analysis of phenanthrene degradation, HPLC is frequently used to separate various metabolites, including dihydrodiols, from culture supernatants or cell extracts. nih.govresearchgate.net For instance, studies on bacterial degradation of phenanthrene have successfully used HPLC to resolve metabolites like 1-hydroxy-2-naphthoic acid and salicylic (B10762653) acid. researchgate.net The technique is often paired with ultraviolet (UV) or fluorescence (FLR) detectors, which are highly sensitive to aromatic compounds. researchgate.net

The separation of specific stereoisomers, such as (3R,4R)-3,4-dihydrophenanthrene-3,4-diol, often requires chiral stationary phases. While general reversed-phase columns like C18 can separate different classes of phenanthrene metabolites, resolving enantiomers necessitates specialized chiral columns. researchgate.net The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. helixchrom.comnih.gov Validation of HPLC methods involves establishing linearity, limits of detection (LOD), and limits of quantification (LOQ) to ensure the data is accurate and reproducible for quantitative analysis. nih.gov For example, a validated HPLC method for phenanthrenes demonstrated LOD and LOQ values in the range of 0.78-0.89 µg/ml and 2.38-2.71 µg/ml, respectively. nih.gov

Table 1: Representative HPLC Conditions for Phenanthrene Metabolite Analysis

Parameter Description Reference
Column Reversed-Phase C18 (e.g., Waters® XBridge) researchgate.net
Mobile Phase Gradient of acetonitrile and water/formic acid researchgate.net
Detection UV at 264 nm; Fluorescence (Ex: 252 nm, Em: 365 nm) researchgate.net
Flow Rate Typically 0.5-1.5 mL/min oup.com

| Application | Separation of phenanthrene-9,10-quinone metabolites | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including phenanthrene metabolites. mdpi.com To make dihydrodiols like this compound suitable for GC analysis, they typically undergo a derivatization step, such as silylation, to increase their volatility. nih.govnih.gov

Detailed Research Findings: GC-MS has been successfully employed to quantify phenanthrene dihydrodiols in human urine samples. nih.govnih.gov In one validated method, samples were hydrolyzed, extracted, and derivatized to form trimethylsilyl (B98337) (TMS) ethers before analysis. nih.gov This method utilized gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS), which provides high sensitivity and selectivity. nih.govnih.gov The use of selected ion monitoring (SIM) mode further enhances sensitivity, allowing for the detection of trace levels of metabolites. oup.com

This advanced technique has enabled studies to differentiate and quantify levels of phenanthrene-1,2-dihydrodiol and phenanthrene-3,4-dihydrodiol, revealing that smokers have significantly higher levels of these metabolites compared to non-smokers. nih.govnih.govresearchgate.net The method is sensitive enough to detect concentrations in the nanogram per milliliter (ng/mL) range. oup.com The chromatographic separation is typically achieved on a capillary column, such as a DB-17MS or DB-5 MS, with a programmed temperature gradient to resolve different compounds based on their boiling points and interactions with the stationary phase. mdpi.comnih.gov

Table 2: Typical GC-MS Parameters for Phenanthrene Dihydrodiol Analysis

Parameter Description Reference
Derivatization Silylation (e.g., with MSTFA) oup.comnih.gov
GC Column DB-17MS (30 m × 0.25 mm i.d., 0.15 µm film) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.0 ml/min) oup.comnih.gov
Injector Temp. 250 °C oup.com
Oven Program Example: 80°C hold, ramp to 215°C, then ramp to 320°C nih.gov
MS Mode Negative Ion Chemical Ionization (NICI) with Tandem MS (MS/MS) nih.govnih.gov

| Application | Quantitation of Phe-1,2-D and Phe-3,4-D in human urine | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules, including phenanthrene metabolites. ethernet.edu.etsmbstcollege.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) techniques are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. zenodo.org

Detailed Research Findings: The structure of dihydrodiols formed from polycyclic aromatic hydrocarbons is confirmed using NMR. For phenanthrene dihydrodiols, ¹H NMR spectra provide crucial information about the protons attached to the carbon atoms bearing the hydroxyl groups. researchgate.net The coupling constants (J-values) between adjacent protons can help determine the relative stereochemistry, for instance, distinguishing between cis and trans diols. nih.gov For example, the detection of cis-3,4-dihydroxy-3,4-dihydrophenanthrene has been reported through detailed NMR analysis. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range correlations between protons and carbons, which is vital for confirming the regiochemistry of hydroxylation (e.g., at the 3,4-positions versus the 1,2- or 9,10-positions). researchgate.net The unequivocal assignment of structures for various phenanthrene derivatives has been achieved using a combination of ¹H, ¹³C, and 2D NMR experiments. zenodo.org

Table 3: Illustrative ¹H and ¹³C NMR Data for a Phenanthrene Dihydrodiol Structure

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
H-3 4.76 - researchgate.net
H-4 4.76 - researchgate.net
C-4a - 155.88 researchgate.net
C-9b - 114.95 researchgate.net
C-9a - 126.11 researchgate.net

Spectrophotometric Assays for Enzyme Activity Measurement

Spectrophotometric assays are fundamental for measuring the rate of enzymatic reactions by monitoring changes in light absorbance. They are widely used to determine the kinetics of enzymes involved in phenanthrene metabolism, such as dihydrodiol dehydrogenase (DD). nih.gov

Detailed Research Findings: The activity of dihydrodiol dehydrogenase, an enzyme that oxidizes trans-dihydrodiols, can be measured spectrophotometrically. researchgate.netnih.gov This assay monitors the reduction of the cofactor NADP⁺ to NADPH, which is accompanied by an increase in absorbance at a wavelength of 340 nm. researchgate.net The assay is typically conducted at a controlled pH (e.g., pH 9.0) and temperature (e.g., 37 °C). researchgate.net

By measuring the initial rate of reaction at various substrate concentrations, key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. youtube.com These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. youtube.com Such assays have shown that enzymes like aldo-keto reductases (AKRs) can oxidize racemic trans-dihydrodiols of phenanthrene, and the progress curves can reveal preferential oxidation of one stereoisomer over the other. researchgate.net This method is crucial for characterizing the enzymes responsible for the formation and further metabolism of compounds like this compound.

Table 4: Components of a Typical Spectrophotometric Assay for Dihydrodiol Dehydrogenase

Component Typical Concentration Purpose Reference
Buffer 50-100 mM (e.g., AMPSO, Glycine) Maintain optimal pH (e.g., 9.0) researchgate.net
Substrate 20 µM (e.g., (±)-trans-dihydrodiol) The molecule acted upon by the enzyme researchgate.net
Cofactor 2.3 mM NADP⁺ Electron acceptor; its reduction is monitored researchgate.net
Enzyme 2-10 µg purified enzyme The catalyst for the reaction researchgate.net

Computational Chemistry and Theoretical Studies on Dihydrophenanthrene Diols

Molecular Docking and Dynamics Simulations of Enzyme-Dihydrodiol Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between small molecules like dihydrophenanthrene diols and biological macromolecules, particularly metabolic enzymes such as cytochrome P450 (CYP450). nih.govfrontiersin.org These methods elucidate the binding modes and stability of the enzyme-ligand complex, offering a molecular basis for understanding enzymatic activity. frontiersin.org

Docking studies predict the preferred orientation of a ligand within an enzyme's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For phenanthrene (B1679779) derivatives, interactions with aromatic residues like phenylalanine in the active site via π-π stacking are significant. researchgate.net Furthermore, the hydroxyl groups of the dihydrodiol are crucial for forming hydrogen bonds with polar residues, such as glutamine or aspartate, which anchor the molecule in a specific conformation for subsequent reactions. researchgate.net

MD simulations build upon docking results by simulating the movement of atoms in the enzyme-ligand complex over time, providing insights into the stability of the binding pose and the conformational changes the enzyme might undergo. mdpi.comnih.gov These simulations can calculate the binding free energy, a metric that quantifies the affinity of the dihydrodiol for the enzyme. mdpi.com Studies on CYP3A4, a key enzyme in drug metabolism, have identified several residues (including Arg105, Arg106, Ser119, and Ala370) as critical for inhibitor binding, highlighting the types of interactions that (3R,4R)-3,4-dihydrophenanthrene-3,4-diol would likely experience. nih.gov

Table 1: Predicted Interactions between Phenanthrene Derivatives and Enzyme Active Sites
EnzymeKey Interacting ResiduesInteraction TypeReference
Phosphodiesterase 5 (PDE5)Phe820, Gln817, Asp764π–π stacking, Hydrogen bonding researchgate.net
Cytochrome P450 3A4 (CYP3A4)Arg106, Arg372, Phe57Hydrogen bonding, Electrostatic nih.gov
Sterol 14α-demethylase (CYP51)F58, Y118, L376Hydrophobic interaction frontiersin.org

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition States

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the mechanisms of chemical reactions at the electronic level. researchgate.netnih.gov For this compound, QC methods are used to analyze its formation from the parent compound, phenanthrene, a process typically catalyzed by cytochrome P450 enzymes. manchester.ac.ukbiomolmd.org

The enzymatic cycle of CYP450 involves a highly reactive iron(IV)-oxo species known as Compound I, which acts as the primary oxidant. biomolmd.org DFT and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are employed to model the reaction between Compound I and the phenanthrene substrate. manchester.ac.ukresearchgate.net These calculations can map the entire potential energy surface of the reaction, identifying the structures of transition states and intermediates. nih.govresearchgate.net

The formation of the dihydrodiol proceeds via an initial epoxidation of the phenanthrene double bond, followed by enzymatic hydrolysis of the epoxide. QC calculations can determine the activation barriers (free energy of activation, ΔG‡) for these steps. researchgate.net For aromatic hydroxylation reactions similar to phenanthrene oxidation, these calculated barriers can range widely depending on the specific substrate and the electronic environment of the reaction site. researchgate.net This analysis helps explain why certain positions on the PAH ring are more susceptible to oxidation than others. researchgate.netdoi.org

Table 2: Representative Calculated Activation Barriers for P450-Mediated Reactions
Reaction TypeComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Aromatic HydroxylationDFT~12-20 researchgate.net
Hydrogen Atom Abstraction (O-H bond)UB3LYP/BS2//UB3LYP/BS1~5-10 researchgate.net
Copper-Catalyzed AminationDFT (ωB97X-D)8.4 nih.gov

Prediction of Stereoselectivity and Regioselectivity in Enzymatic Reactions

The metabolism of phenanthrene can produce various dihydrodiol isomers, and predicting the specific regio- and stereoisomer formed is a significant challenge addressed by computational models. nih.govrsc.org Regioselectivity refers to the specific position on the phenanthrene molecule that is oxidized (e.g., the 1,2- vs. the 3,4-position), while stereoselectivity determines the spatial orientation of the two hydroxyl groups (e.g., R,R vs. S,S).

Computational tools can predict the site of metabolism by correlating the reactivity of different positions with their electronic properties, such as radical stability or partial charges. doi.orgresearchgate.net The formation of this compound is a result of highly specific enzymatic catalysis. Different organisms and their respective enzymes exhibit distinct selectivities. For instance, studies on fungi have shown that while Phanerochaete chrysosporium primarily produces the 9S,10S-dihydrodiol, Cunninghamella elegans yields the phenanthrene trans-3,4-dihydrodiol with a notable excess of the 3R,4R enantiomer. nih.gov

QM/MM simulations are particularly useful for predicting stereoselectivity. By modeling the substrate within the chiral environment of the enzyme's active site, these simulations can calculate the energy barriers for the formation of different stereoisomers. The pathway with the lower activation energy corresponds to the major product observed experimentally. These predictive models are becoming increasingly crucial for understanding the biotransformation of xenobiotics and for engineering enzymes with desired selectivities. nih.govrsc.org

Table 3: Observed Stereoselectivity in the Fungal Metabolism of Phenanthrene
Fungal SpeciesMajor Dihydrodiol ProductEnantiomeric CompositionReference
Cunninghamella eleganstrans-3,4-dihydrodiol68:32 mixture of (3R,4R) and (3S,4S) nih.gov
Syncephalastrum racemosumtrans-3,4-dihydrodiol68:32 mixture of (3R,4R) and (3S,4S) nih.gov
Phanerochaete chrysosporiumtrans-9,10-dihydrodiolPredominantly (9S,10S) nih.gov

Conformational Analysis of Dihydrophenanthrene Diol Isomers

The three-dimensional shape, or conformation, of a dihydrophenanthrene diol is critical to its biological activity. The non-aromatic, saturated ring of the dihydrodiol can adopt different conformations, with the two hydroxyl groups occupying either pseudo-axial or pseudo-equatorial positions. Computational methods are used to perform conformational analysis, determining the relative energies and populations of these different conformers.

Research on related cyclopenta[a]phenanthrenes has shown that the conformation of the dihydrodiol metabolite is a key determinant of its biological activity. nih.gov The two primary low-energy conformations are the pseudo-diequatorial, where both hydroxyl groups point away from the ring, and the pseudo-diaxial, where they are oriented more perpendicular to the ring plane. nih.gov It has been suggested that a pseudo-diequatorial conformation is essential for the further metabolic activation of the dihydrodiol to a highly reactive diol-epoxide, which is often the ultimate carcinogenic species. nih.gov

If the most stable conformation of a dihydrodiol is pseudo-diaxial, it may not fit correctly into the active site of the enzyme responsible for the subsequent epoxidation step, rendering the parent compound inactive. nih.gov Therefore, computational conformational analysis provides a powerful predictive tool to rationalize the observed biological activities of different PAH isomers and their metabolites.

Table 4: Conformations of Dihydrodiols and Their Biological Implications
ConformationDescription of Hydroxyl Group OrientationImplication for Further MetabolismReference
pseudo-diequatorialBoth OH groups are in the approximate plane of the saturated ring.Considered essential for metabolic activation to diol-epoxides. nih.gov
pseudo-diaxialOne OH group points 'up' and one points 'down' relative to the ring plane.May prevent proper binding to enzymes, leading to biological inactivity. nih.gov

Applications in Chiral Synthesis and Derivatization Chemistry

Utilization of Enantiopure Dihydrophenanthrene Diols as Chiral Building Blocks

Enantiopure diols, such as (3R,4R)-3,4-dihydrophenanthrene-3,4-diol, are highly sought-after starting materials in asymmetric synthesis. The inherent chirality of these molecules, often derived from biocatalytic processes, allows for the transfer of stereochemical information to new molecules, a fundamental concept in the synthesis of pharmaceuticals and other biologically active compounds.

The primary route to obtaining enantiomerically pure this compound and related arene cis-diols is through the use of dioxygenase enzymes. rsc.orgnih.gov These biocatalysts, found in certain strains of bacteria, can hydroxylate aromatic hydrocarbons like phenanthrene (B1679779) with high regio- and stereoselectivity. This chemoenzymatic approach provides access to chiral synthons that would be challenging to produce through traditional chemical methods. rsc.org

Once obtained, these chiral diols serve as a starting point for the synthesis of a variety of complex targets. The well-defined spatial arrangement of the hydroxyl groups and the conformational rigidity of the dihydrophenanthrene scaffold allow for predictable control over the stereochemistry of subsequent reactions. While specific examples detailing the direct use of this compound as a chiral building block in a multi-step synthesis are not extensively documented in readily available literature, the broader class of arene cis-diols has been widely employed. These compounds are valuable precursors for the synthesis of natural products and chiral ligands used in asymmetric catalysis. rsc.orgnih.gov

Regioselective and Stereoselective Derivatization Reactions

The synthetic utility of this compound is greatly expanded through regioselective and stereoselective derivatization of its hydroxyl groups. The ability to selectively modify one hydroxyl group in the presence of the other is crucial for its application as a versatile chiral intermediate.

The stereochemistry of the diol plays a critical role in directing the outcome of these derivatization reactions. The cis relationship of the hydroxyl groups in this compound allows for the formation of cyclic derivatives, such as acetals and ketals, which can protect the diol functionality and influence the reactivity of the rest of the molecule.

While specific studies focusing exclusively on the derivatization of this compound are limited, research on analogous arene cis-diols demonstrates a range of possible transformations. These include selective esterification, etherification, and oxidation reactions. The regioselectivity of these reactions is often influenced by steric and electronic factors within the molecule, as well as the choice of reagents and reaction conditions. For instance, the less sterically hindered hydroxyl group may react preferentially, or the electronic nature of the aromatic rings can direct functionalization to a specific position. rsc.org

The following table summarizes potential regioselective and stereoselective derivatization reactions applicable to arene cis-diols like this compound, based on established methodologies for similar compounds.

Reaction Type Reagent/Catalyst Product Type Selectivity Reference
Monoprotection (e.g., silylation)Bulky silyl (B83357) halides (e.g., TBDMSCl)Mono-silylated diolRegioselective for the less hindered hydroxyl groupGeneral knowledge
Acetal/Ketal FormationAldehydes/Ketones, acid catalystCyclic acetal/ketalStereospecific, protects both hydroxylsGeneral knowledge
Selective OxidationMild oxidizing agents (e.g., PCC)α-Hydroxy ketoneRegioselectiveGeneral knowledge
Epoxidation of the double bondPeroxy acids (e.g., m-CPBA)Dihydrodiol epoxideStereoselective, directed by the existing stereocentersGeneral knowledge

Synthesis of Related Polycyclic Compounds from Dihydrodiol Precursors

One of the most powerful applications of this compound is its use as a precursor for the synthesis of more complex, and often novel, polycyclic aromatic compounds (PAHs). The diene unit within the dihydroaromatic ring system is a key functional handle for further transformations, particularly cycloaddition reactions.

A notable application in this area is the synthesis of helicenes, which are ortho-fused polycyclic aromatic compounds with a helical, chiral structure. The inherent chirality of the dihydrophenanthrene diol can be used to control the helicity of the final product. For example, a diol derived from dibenzo[c,g]phenanthrene has been utilized in the synthesis of a acs.orghelicene-based chiral polymer. biomedres.us This approach highlights the potential of using these dihydrodiol precursors to construct complex, three-dimensional aromatic structures.

The general strategy for constructing larger polycyclic systems from arene cis-diols often involves the following key steps:

Derivatization of the diol: Protection of the hydroxyl groups is often necessary to prevent interference with subsequent reactions.

Diels-Alder reaction: The diene moiety of the dihydroaromatic ring can react with a suitable dienophile to form a new six-membered ring, thereby extending the polycyclic framework.

Aromatization: The resulting cycloadduct can then be aromatized through various methods, such as dehydration or dehydrogenation, to yield the final polycyclic aromatic compound.

The following table outlines a generalized synthetic pathway for the construction of a larger polycyclic system from an arene cis-diol precursor.

Step Reaction Description Potential Outcome
1ProtectionThe two hydroxyl groups are protected, for example, as methyl ethers or as a cyclic acetal.Stabilizes the diol for further reactions.
2Diels-Alder CycloadditionThe protected diene reacts with a dienophile (e.g., maleic anhydride, an alkyne).Forms a new, fused ring system.
3AromatizationThe resulting adduct is treated with acid or a dehydrogenating agent.Generates a new, larger polycyclic aromatic system.

This strategy allows for the systematic construction of complex aromatic architectures with controlled stereochemistry, underscoring the value of this compound and related compounds as powerful tools in modern organic synthesis.

Environmental Biogeochemistry and Mechanistic Degradation Studies

Biotransformation of Phenanthrene (B1679779) in Environmental Matrices (e.g., soil, sediment)

The biotransformation of phenanthrene in environmental matrices such as soil and sediment is primarily a microbially-driven process. These environments harbor diverse microbial communities capable of utilizing phenanthrene as a source of carbon and energy. The initial and rate-limiting step in the aerobic bacterial degradation of phenanthrene is the enzymatic oxidation of the aromatic ring. mdpi.com This process introduces hydroxyl groups, increasing the water solubility of the compound and making it more amenable to further enzymatic attack.

In various environmental settings, including PAH-contaminated soils and estuarine sediments, the degradation of phenanthrene is initiated by a dioxygenase enzyme. ethz.chnih.gov This enzyme incorporates both atoms of molecular oxygen into the phenanthrene molecule to form a cis-dihydrodiol. nih.gov Specifically, the attack at the 3 and 4 positions of the phenanthrene ring is a common pathway observed in many soil bacteria. mdpi.comnih.gov This reaction leads to the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.govnih.gov Further enzymatic action by a dehydrogenase subsequently converts this intermediate to 3,4-dihydroxyphenanthrene. nih.gov

The rate of phenanthrene biotransformation can be influenced by several factors within the soil and sediment matrix. These include the bioavailability of the phenanthrene, which is often limited by its strong adsorption to organic matter and soil particles, the presence of suitable microbial populations, and environmental conditions such as pH, temperature, and the availability of nutrients and oxygen. nih.gov For instance, studies have shown that in highly contaminated soils, the rate of phenanthrene mineralization can be high, suggesting that the indigenous microbial communities are well-adapted to degrade this compound. nih.gov

Table 1: Examples of Phenanthrene Metabolites Identified in Environmental and Laboratory Studies

Original CompoundMetaboliteProducing Organism/SystemEnvironmental MatrixReference
Phenanthrenecis-3,4-dihydroxy-3,4-dihydrophenanthrenePseudomonas speciesSoil mdpi.comnih.gov
Phenanthrenecis-9,10-dihydroxy-9,10-dihydrophenanthreneMycobacterium sp. strain PYR-1Cell Suspensions nih.gov
Phenanthrenetrans-9,10-dihydroxy-9,10-dihydrophenanthreneMycobacterium sp. strain PYR-1Cell Suspensions nih.gov
Phenanthrene1-hydroxy-2-naphthoic acidPseudomonas species- nih.gov
PhenanthrenePhthalic AcidPseudomonas species- nih.gov
Phenanthrene2,2′-diphenic acidMycobacterium sp. strain PYR-1Cell Suspensions nih.gov

Microbial Consortia and Pathway Interactions in Environmental Systems

The degradation of phenanthrene in complex environmental systems like soil and sediment is rarely the result of a single microbial species. Instead, it is typically carried out by microbial consortia, where different species work in concert, each performing specific steps in the degradation pathway. nih.govnih.gov This metabolic cooperation allows for a more complete and efficient breakdown of the pollutant.

High-throughput sequencing of microbial communities from phenanthrene-contaminated soils has revealed a diversity of degrading bacteria. Genera such as Pseudomonas, Rhodococcus, Mycobacterium, and Sphingobium are frequently identified as key players. researchgate.net For example, a microbial consortium designated HJ-SH, isolated from long-term phenanthrene-contaminated soil, demonstrated extremely high degradation efficiency, degrading 98% of 100 mg/L phenanthrene within 72 hours. This consortium was found to contain seven different bacterial strains. nih.gov

The interactions within these consortia can be complex. Some members may be responsible for the initial attack on the phenanthrene molecule to form dihydrodiols, while others may specialize in the degradation of the resulting intermediates. For instance, the formation of (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene by certain Pseudomonas species is a critical first step. nih.gov Subsequent degradation of this dihydrodiol to 1-hydroxy-2-naphthoic acid and then further down the phthalate (B1215562) or salicylate (B1505791) pathways may be carried out by the same or different members of the consortium. ethz.chnih.gov The presence of a complete metabolic pathway within a consortium is crucial for the complete mineralization of phenanthrene to carbon dioxide and water.

In some cases, the interactions are not just metabolic but also physical. For example, some bacteria can produce biosurfactants that increase the bioavailability of hydrophobic compounds like phenanthrene, making them more accessible to the degrading enzymes of the consortium members. researchgate.net

Co-metabolic Transformation of Phenanthrene to Dihydrodiols

Co-metabolism is a process where microorganisms transform a compound that they cannot use as a primary energy or nutrient source, in the presence of a growth-supporting substrate. This is a significant mechanism for the transformation of phenanthrene in the environment, particularly at low concentrations or in the presence of more easily degradable carbon sources. nih.gov

The formation of dihydrodiols from phenanthrene can occur through co-metabolism. For instance, some Pseudomonas strains can degrade phenanthrene when grown on other carbon sources. mdpi.com The enzymes responsible for the initial oxidation of phenanthrene, such as naphthalene (B1677914) dioxygenase, are often inducible by their primary substrate (e.g., naphthalene) but can also exhibit broad substrate specificity, allowing them to fortuitously oxidize other structurally similar PAHs like phenanthrene. nih.govasm.org

In soil environments, the presence of a diverse range of organic compounds can promote the co-metabolic degradation of phenanthrene. A study using 13C-labeled phenanthrene in different soils showed that even in an unpolluted agricultural soil with no detectable phenanthrene degraders by traditional counting methods, mineralization of phenanthrene still occurred, suggesting the involvement of co-metabolism by the indigenous microbial community. nih.gov This highlights the importance of microbial consortia where the growth of some members on available substrates can support the co-metabolic transformation of phenanthrene by others. nih.gov

The addition of growth substrates can sometimes enhance the co-metabolic degradation of phenanthrene. However, the effect can be complex, as the presence of a more easily metabolizable substrate can also sometimes lead to the preferential use of that substrate and a lag in the degradation of the target pollutant.

Mechanistic Insights into Pollutant Bioremediation at the Molecular Level

At the molecular level, the bioremediation of phenanthrene is initiated by a class of enzymes known as ring-hydroxylating dioxygenases. researchgate.net These are typically multi-component enzyme systems that catalyze the stereospecific insertion of both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols. nih.govasm.org

The formation of (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene is a result of the regioselective and stereoselective action of these dioxygenases. nih.gov The enzyme naphthalene 1,2-dioxygenase from Pseudomonas sp. strain NCIB 9816-4 is a well-studied example. While its primary substrate is naphthalene, it can also oxidize phenanthrene. Structural studies of this enzyme have revealed that the orientation of the substrate within the active site is a primary determinant of the product's regio- and stereoselectivity. nih.govasm.org

For wild-type naphthalene dioxygenase, phenanthrene binds in the active site in such a way that the C3-C4 bond is positioned closest to the non-heme iron center, leading to the formation of the (+)-(3S,4R)-3,4-dihydrodiol as the major product. nih.govnih.gov The active site is shaped by specific amino acid residues. For example, phenylalanine at position 352 in the alpha subunit of the enzyme has been shown to be critical in controlling the regioselectivity of oxidation for both phenanthrene and biphenyl (B1667301). asm.org Mutating this single amino acid can drastically alter the product profile, demonstrating the fine-tuned nature of these enzymatic reactions. nih.govasm.org

The dioxygenase enzyme system typically consists of a reductase, a ferredoxin, and a terminal oxygenase which itself is composed of alpha and beta subunits. The reductase transfers electrons from NADH to the ferredoxin, which in turn shuttles the electrons to the terminal oxygenase. It is within the active site of the oxygenase's alpha subunit, containing a mononuclear non-heme iron, that the catalysis of dioxygen addition to the aromatic substrate occurs. nih.gov This intricate molecular machinery allows for the precise and efficient initial attack on the stable aromatic structure of phenanthrene, paving the way for its complete bioremediation.

Future Research Perspectives and Emerging Directions

Exploration of Novel Biocatalysts and Engineered Enzymes for Dihydrodiol Production

The production of enantiomerically pure dihydrodiols, such as the optically pure (3R,4R)-3,4-dihydrophenanthrene-3,4-diol produced by the fungus Phanerochaete chrysosporium, highlights the potential of microorganisms in stereoselective synthesis. nih.gov Future research will focus on discovering new biocatalysts and improving existing ones through protein engineering to enhance the production of specific dihydrodiol enantiomers.

The search for novel biocatalysts often involves screening microorganisms from PAH-contaminated environments, which are likely to harbor enzymes with high degradation capabilities. frontiersin.org Techniques like genome mining and screening are becoming increasingly crucial for identifying new enzymes. nih.gov Once identified, these enzymes can be produced in heterologous hosts, such as E. coli, for further characterization and application. The Manchester Institute of Biotechnology, for example, has been involved in research on engineering enzymes for various applications. manchester.ac.uk

Directed evolution is a powerful technique for tailoring enzyme properties. nih.govucl.ac.uk This process involves creating vast libraries of enzyme variants through mutagenesis and screening for desired traits, such as improved activity, stability, or altered substrate specificity. ucl.ac.uk For instance, directed evolution has been used to create a biocatalyst for nucleophilic aromatic substitution (SNAr) that is 160-fold more efficient than the parent enzyme and exhibits near-perfect stereocontrol. repec.orgrepec.orgnih.gov Similar approaches can be applied to dioxygenases, the key enzymes responsible for dihydrodiol formation, to enhance the production of this compound. The goal is to develop robust biocatalysts that can perform thousands of turnovers and accept a broad range of substrates, making the biocatalytic production of dihydrodiols a versatile and efficient platform. repec.orgrepec.org

Table 1: Examples of Engineered Enzymes and Biocatalytic Applications

Enzyme/System Application Key Improvement/Finding Reference(s)
Engineered SNArase (SNAr1.3) Stereoselective SNAr reactions 160-fold increased efficiency; >99% enantiomeric excess. repec.org, nih.gov, repec.org
Transketolase (TK) C-C bond formation for pharmaceutical intermediates Development of screening platforms to evolve variants with improved stability and activity. ucl.ac.uk
Phanerochaete chrysosporium Production of phenanthrene (B1679779) trans-dihydrodiols Produces optically pure this compound. nih.gov
Pseudomonas sp. Degradation of PAHs Naphthalene (B1677914) enhances the biodegradation of phenanthrene. frontiersin.org

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Understanding the intricate mechanisms of enzymatic reactions requires analytical techniques capable of monitoring these processes in real-time. Advanced spectroscopic methods are emerging as critical tools for in situ studies of dihydrodiol production, providing insights into reaction kinetics, intermediate formation, and enzyme-substrate interactions.

Fluorescence spectroscopy is particularly useful for monitoring reactions involving NAD(P)H, a common cofactor in oxidoreductase-catalyzed reactions. researchgate.net Since many dioxygenases are NAD(P)H-dependent, changes in the fluorescence of this cofactor can be used to measure enzyme activity levels down to 0.01 units per milliliter. researchgate.net Photoacoustic spectroscopy (PAS) is another promising technique, well-suited for analyzing highly light-scattering samples like biological systems. researchgate.net It has been successfully used to obtain the characteristic optical absorption spectra of phenanthrene adsorbed on plant roots, demonstrating its potential for monitoring PAH transformation in complex matrices. researchgate.net

Future developments will likely involve the integration of these spectroscopic techniques into micro-scale or flow-chemistry platforms, allowing for high-throughput analysis and detailed mechanistic investigation under various conditions. youtube.com The development of novel immunosensing techniques, which can reduce detection times and complexity, also shows promise for the in situ monitoring of PAHs and their metabolites in environmental samples. nih.govnih.gov These methods, including those based on redox-active probes and layer-by-layer functionalization, offer high sensitivity and the potential for creating portable, real-time screening devices. nih.govnih.gov

Table 2: Spectroscopic Techniques for Monitoring Biotransformations

Technique Principle Application in Dihydrodiol Research Reference(s)
Fluorescence Spectroscopy Monitors changes in the fluorescence of intrinsic or extrinsic fluorophores (e.g., NAD(P)H). In situ monitoring of NAD(P)H-dependent dioxygenase activity and enzyme kinetics. researchgate.net
Photoacoustic Spectroscopy (PAS) Measures optical absorption in opaque or light-scattering samples. Detecting and quantifying phenanthrene and its metabolites in biological systems. researchgate.net
Raman Spectroscopy Provides detailed information on molecular vibrations, useful for chemical identification. Characterizing reaction intermediates and products in complex mixtures. unige.it
Electrochemical Immunosensors Detects antigen-antibody binding events through an electrochemical signal. In situ, real-time detection of phenanthrene and its dihydrodiol metabolites in water. nih.gov, nih.gov

Integration of Multi-Omics Approaches in Dihydrodiol Metabolism Research

The metabolism of phenanthrene to this compound is not an isolated event but part of a complex network of cellular processes. frontiersin.org Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a system-wide view of these intricate networks. nih.govumyu.edu.ng These powerful techniques are overcoming the limitations of traditional methods by revealing the capabilities, molecular mechanisms, and interactions of microbial communities during PAH degradation. nih.gov

By combining metagenomics with metabolomics, researchers can link the presence of specific functional genes (e.g., for dioxygenases) to the production of particular metabolites, such as dihydrodiols. umass.edu For example, a multi-omics study on phenanthrene biodegradation in soil revealed interactions between the functional genes responsible for PAH degradation and those involved in nitrogen metabolism. umass.edu Similarly, combining proteomics and genomics helped to elucidate how the presence of naphthalene could enhance the degradation of phenanthrene by a Pseudomonas strain. frontiersin.org

Future research will leverage multi-omics to build comprehensive models of PAH metabolism. researchgate.net This will allow for the identification of not only the core degradation pathways but also the regulatory networks that control them. frontiersin.org Understanding how environmental factors influence the expression of entire metabolic pathways will be crucial for optimizing bioremediation strategies and enhancing the biotechnological production of specific dihydrodiols. umass.eduresearchgate.net These approaches will help discover previously unidentified key molecular players and provide a more unified understanding of how organisms respond to and metabolize compounds like phenanthrene. researchgate.net

Development of High-Throughput Screening for Enantioselective Transformations

The discovery and engineering of enzymes for the production of specific stereoisomers like this compound depend heavily on the ability to screen large numbers of variants or potential biocatalysts. ucl.ac.uk High-throughput screening (HTS) techniques, which allow for the parallel execution of thousands of experiments, are essential for accelerating this process. acs.orgyoutube.com

Developing robust HTS assays is a central requirement for identifying novel catalysts. nih.gov These assays can be based on various detection methods, including fluorescence, mass spectrometry, or gas chromatography. nih.govnih.gov For example, a fluorescence-based assay was developed to screen a library of over 30,000 compounds for inhibitors of TET dioxygenases. nih.gov For enantioselective transformations, HTS protocols often employ chiral stationary-phase gas chromatography (GC) or supercritical fluid chromatography (SFC) to rapidly determine the enantiomeric excess of products. acs.orgnih.gov

The future of HTS in this field lies in the miniaturization and automation of these assays, often using multi-well plates. youtube.com This not only increases throughput but also minimizes the consumption of costly reagents. youtube.com The integration of HTS with robotic platforms and advanced data analysis pipelines will enable the rapid screening of vast enzyme libraries and diverse reaction conditions. youtube.comnih.gov This acceleration of the "design-synthesis-test-learn" cycle is critical for the efficient development of biocatalysts for the selective synthesis of chiral molecules like this compound. youtube.comfrontiersin.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity of (3R,4R)-3,4-dihydrophenanthrene-3,4-diol?

  • Methodological Answer : High stereochemical purity can be attained via catalytic hydrogenolysis of benzyl-protected precursors. For example, hydrogenolysis of (3R,4R)-1-benzyl-3,4-dihydrophenanthrene-3,4-diol using 10% Pd/C under H₂ in anhydrous methanol preserves configuration, yielding the diol with >98% enantiomeric excess. Purification via reversed-phase HPLC removes stereoisomeric impurities. Nucleophilic substitution in aprotic solvents (e.g., DMSO) with hindered bases like DIPEA further minimizes racemization during intermediate steps .

Q. How can NMR spectroscopy confirm the stereochemistry of this compound?

  • Methodological Answer : Vicinal diol stereochemistry is determined via ¹H NMR coupling constants (³J). For (3R,4R) configurations, trans-diaxial coupling yields ³J ≈ 10.5 Hz, whereas cis-diols exhibit lower values (~2–3 Hz). Per-O-acetylation enhances resolution; acetate derivatives of 2,3-trans-3,4-cis diols show distinct splitting patterns (e.g., ³J₃,4 = 3.1 Hz for cis vs. 10.5 Hz for trans). This approach aligns with flavan-3,4-diol structural studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stability reports for this compound under varying catalytic conditions?

  • Methodological Answer : Contradictions may stem from catalyst or solvent variability. Controlled studies should:

  • Use oxygen-free environments with chelators (e.g., EDTA) to eliminate trace metal interference.
  • Test stability across pH gradients (3–11) to identify acid/base-driven decomposition.
  • Employ HPLC-MS to track degradation products (e.g., quinone derivatives).
  • Isotopic labeling (e.g., D₂O vs. H₂O) clarifies proton-transfer mechanisms in oxidation pathways .

Q. Why does the (3R,4R) configuration prevent enzymatic degradation by cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase?

  • Methodological Answer : cis-3,4-Dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) shows strict geometric specificity for cis-diols. Experimental validation includes:

  • Incubating radiolabeled (3R,4R)-diol with NAD⁺ and monitoring NADH formation at 340 nm.
  • LC-MS analysis confirming unmodified substrate post-incubation.
  • Molecular docking simulations revealing steric clashes between the enzyme’s active site and the (3R,4R) diastereomer .

Q. What protective group strategies enhance this compound stability during multistep synthesis?

  • Methodological Answer : Acetyl (Ac) and tert-butyldimethylsilyl (TBDMS) groups are effective:

  • Acetylation : React with acetic anhydride/pyridine (1:2 ratio) at 0°C for 2 hours.
  • Silylation : Use TBDMS-Cl/imidazole in DMF (24 hours, rt).
  • Deprotection: Ac groups are removed with NH₃/MeOH (1:4); TBDMS with TBAF/THF.
    These strategies prevent diol oxidation during cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol
Reactant of Route 2
(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.